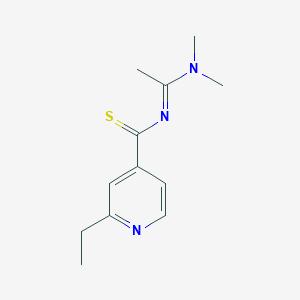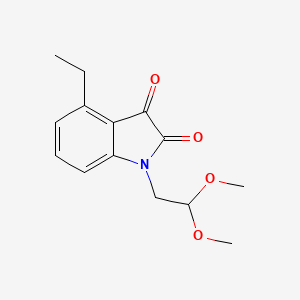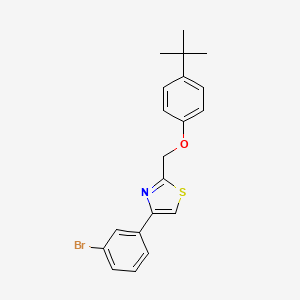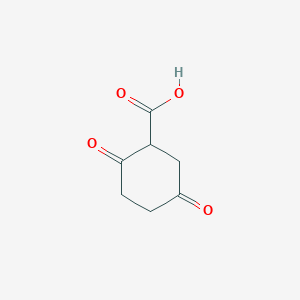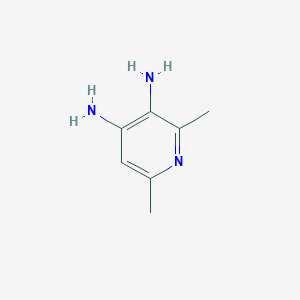
2,6-Dimethylpyridine-3,4-diamine
Vue d'ensemble
Description
2,6-Dimethylpyridine-3,4-diamine is a chemical compound that contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 181-186°C . It has a molecular weight of 137.18 .Applications De Recherche Scientifique
1. Ion Mobility Spectrometry
2,6-Dimethylpyridine derivatives have been studied in ion mobility spectrometry, where their positive ion mobility spectra were analyzed in air at various temperatures. These compounds, including derivatives like 2,6-di-t-butyl pyridine, demonstrated significant insights into the behavior of protonated molecules and their mobility under different conditions, which is essential for chemical standards in mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).
2. Polymer Synthesis and Properties
2,6-Dimethylpyridine derivatives are key in synthesizing novel polymers. For instance, compounds like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been used to create fluorinated polyimides with notable solubility, low water absorption rates, and high thermal stability. These properties make these polymers suitable for various industrial applications (Madhra, Salunke, Banerjee, & Prabha, 2002).
3. Fluorescent Polyimides
Derivatives like 4-(4,4′-diaminotriphenylamine)-2,6-bis(4-methylphenyl)pyridine have been synthesized and used to prepare polyimides with high glass transition temperatures and excellent thermal stability. These polymers demonstrate unique fluorescence properties, making them potential candidates for applications in photonics and optoelectronics (Wang, Liou, Liaw, & Huang, 2008).
4. Cationic Polymerization
2,6-Dimethylpyridine has been instrumental in the living cationic polymerization of vinyl monomers, showcasing its ability to stabilize growing carbocations and influence polymerization processes. This application is crucial in materials science for creating polymers with specific characteristics (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
5. Characterization of Acid Surfaces
In research involving the characterization of acid surfaces, 2,6-Dimethylpyridine has been used for adsorption studies on various materials, including γ-Al2O3 and decationated Y zeolites. These studies help in understanding different types of Lewis and Bronsted sites, crucial for catalysis and surface science (Corma, Rodellas, & Fornés, 1984).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound is involved in a three-component reaction with p-n-dimethylaminobenzaldehyde and phenylhydrazine, resulting in the formation of bis(biarylhydrazone) .
Biochemical Pathways
The compound’s role in the formation of bis(biarylhydrazone) suggests it may influence pathways involving these types of structures .
Analyse Biochimique
Biochemical Properties
2,6-Dimethylpyridine-3,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which is involved in the catabolism of polyamines. The interaction between this compound and diamine oxidase results in the deamination of the compound, leading to the formation of corresponding aldehydes and hydrogen peroxide. This interaction is crucial for understanding the metabolic pathways involving polyamines and their regulation within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the levels of polyamines such as putrescine, spermidine, and spermine, which are essential for cell viability and proliferation. The compound’s impact on gene expression includes the upregulation or downregulation of genes involved in polyamine metabolism, thereby altering cellular metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for diamine oxidase, leading to enzyme-mediated deamination. This process results in the production of reactive oxygen species, which can further influence cellular redox states and signaling pathways. Additionally, this compound may inhibit or activate other enzymes involved in polyamine biosynthesis and catabolism, thereby modulating the overall polyamine homeostasis within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to the compound in in vitro and in vivo studies has revealed its impact on cellular proliferation and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular proliferation and metabolic activities by modulating polyamine levels. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to polyamine metabolism. It interacts with enzymes such as diamine oxidase and polyamine oxidase, influencing the catabolism of polyamines. The compound’s involvement in these pathways affects the levels of metabolites such as putrescine, spermidine, and spermine, thereby modulating cellular metabolic flux and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, and its distribution within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins. The localization and accumulation of this compound within cells can affect its activity and function, particularly in relation to its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound has been found to localize to specific cellular compartments, such as the cytoplasm and peroxisomes. This localization is influenced by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular distribution of the compound affects its interactions with enzymes and other biomolecules, thereby modulating its overall biochemical effects .
Propriétés
IUPAC Name |
2,6-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRTVLYRIHDHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602009 | |
| Record name | 2,6-Dimethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3726-26-9 | |
| Record name | 2,6-Dimethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine](/img/structure/B1628562.png)
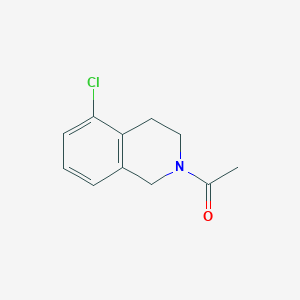
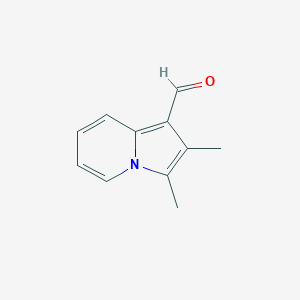
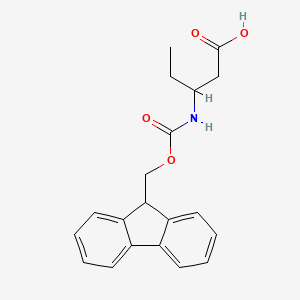
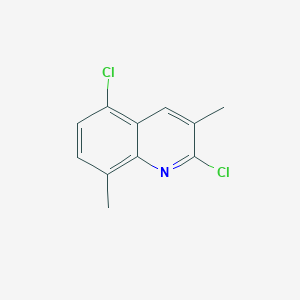

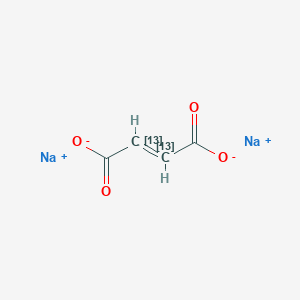
![2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1628575.png)
